
5-(3-Methoxyphenyl)pent-4-yn-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Methoxyphenyl)pent-4-yn-1-ol is an organic compound that features both an alkyne and an alcohol functional group. This compound is of interest due to its unique structure, which allows it to participate in a variety of chemical reactions and makes it useful in different scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methoxyphenyl)pent-4-yn-1-ol typically involves the use of commercially available starting materials. One common method involves the reaction of 4-pentyn-1-ol with 3-methoxyphenyl iodide under palladium-catalyzed coupling conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a ligand, such as triphenylphosphine, in a suitable solvent like tetrahydrofuran (THF). The reaction mixture is heated to reflux, and the product is isolated by standard workup procedures, including extraction and purification by column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
化学反応の分析
Types of Reactions
5-(3-Methoxyphenyl)pent-4-yn-1-ol can undergo various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a carbonyl compound using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like tosyl chloride (TsCl) or thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: Hydrogen gas with Pd/C catalyst under atmospheric pressure.
Substitution: TsCl in pyridine at 0°C to room temperature.
Major Products Formed
Oxidation: 5-(3-Methoxyphenyl)pent-4-yn-1-one.
Reduction: 5-(3-Methoxyphenyl)pent-4-en-1-ol or 5-(3-Methoxyphenyl)pentan-1-ol.
Substitution: 5-(3-Methoxyphenyl)pent-4-yn-1-tosylate.
科学的研究の応用
5-(3-Methoxyphenyl)pent-4-yn-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials, such as polymers and advanced materials.
作用機序
The mechanism of action of 5-(3-Methoxyphenyl)pent-4-yn-1-ol depends on the specific reaction or application. In general, the compound can act as a nucleophile or electrophile, depending on the reaction conditions. The alkyne group can participate in cycloaddition reactions, while the hydroxyl group can undergo nucleophilic substitution or elimination reactions. The methoxyphenyl group can also influence the reactivity and selectivity of the compound in various reactions.
類似化合物との比較
Similar Compounds
4-Pentyn-1-ol: A simpler alkyne alcohol that lacks the methoxyphenyl group.
3-Methoxyphenylacetylene: An alkyne with a methoxyphenyl group but without the hydroxyl group.
5-Hexyn-1-ol: An alkyne alcohol with a longer carbon chain.
Uniqueness
5-(3-Methoxyphenyl)pent-4-yn-1-ol is unique due to the presence of both the methoxyphenyl group and the alkyne alcohol functionality. This combination allows for a diverse range of chemical reactions and applications that are not possible with simpler compounds.
特性
分子式 |
C12H14O2 |
|---|---|
分子量 |
190.24 g/mol |
IUPAC名 |
5-(3-methoxyphenyl)pent-4-yn-1-ol |
InChI |
InChI=1S/C12H14O2/c1-14-12-8-5-7-11(10-12)6-3-2-4-9-13/h5,7-8,10,13H,2,4,9H2,1H3 |
InChIキー |
ZTJVURMGUXTVNX-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)C#CCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


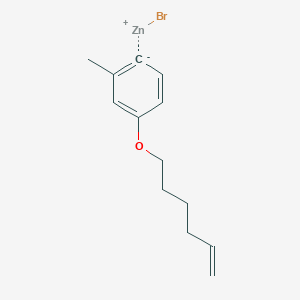
![3-Bromo-7-chloro-6-fluoro-5H-pyrido[3,2-b]indole](/img/structure/B14888336.png)
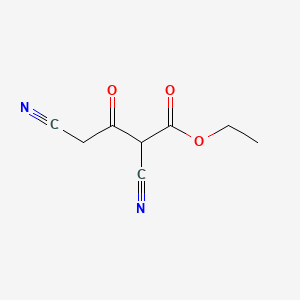
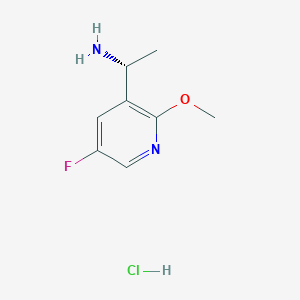
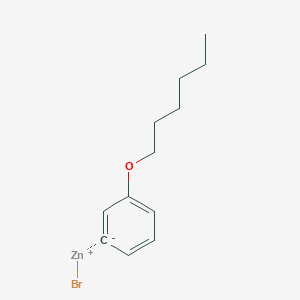

![6,8-Dimethyl-2-(methylamino)-6,8-diazaspiro[3.5]nonan-7-one](/img/structure/B14888371.png)
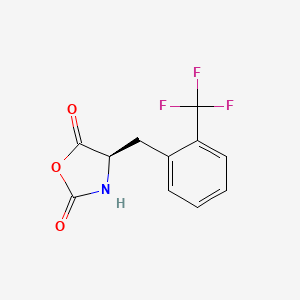
![6-Bromo-7-hydroxythieno[3,2-b]pyridin-5(4H)-one](/img/structure/B14888383.png)
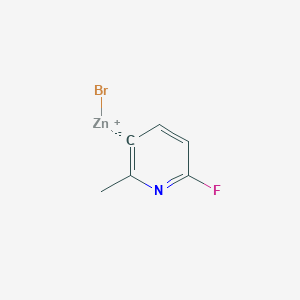
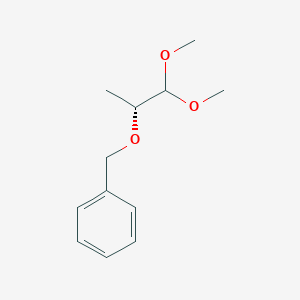
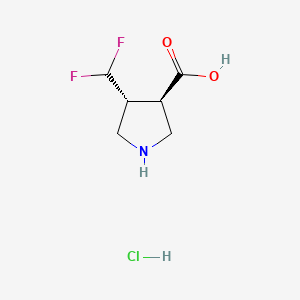
![n-(1h-Benzo[d]imidazol-2-yl)-2-(methylsulfonyl)propanamide](/img/structure/B14888400.png)
![9-hydroxy-4-methyl-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one](/img/structure/B14888401.png)
